molecular formula C17H22N4O B2792776 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide CAS No. 1797619-55-6

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide

Cat. No.: B2792776
CAS No.: 1797619-55-6
M. Wt: 298.39
InChI Key: WZXPDBISXZEIRS-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide is a synthetic organic compound with a complex chemical structure. The compound is known for its diverse applications in various fields, including medicinal chemistry, pharmacology, and industrial processes.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-11-16(21(2)3)20-15(19-13)12-18-17(22)10-9-14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXPDBISXZEIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)CCC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide typically involves a multi-step organic synthesis process. One common method starts with the preparation of the intermediate 4-(dimethylamino)-6-methylpyrimidine-2-carbaldehyde, which then undergoes a condensation reaction with 3-phenylpropanamide under specific reaction conditions, such as using a suitable base and solvent system. The reaction mixture is typically refluxed and monitored until the desired product is obtained.

Industrial Production Methods: The large-scale industrial production of this compound often employs similar synthetic routes but optimized for scale and efficiency. This involves the use of automated reaction systems, continuous flow reactors, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions allow for the modification of its chemical structure, leading to the formation of different derivatives and analogs.

Common Reagents and Conditions: In oxidation reactions, reagents such as potassium permanganate or chromium trioxide can be used to introduce new functional groups into the compound. Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst like palladium on carbon. Substitution reactions often use nucleophiles such as ammonia or amines under mild conditions to replace specific groups in the compound's structure.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanic acid, while reduction could lead to the corresponding amine derivatives.

Scientific Research Applications

In chemistry, N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide serves as a valuable building block for synthesizing other complex molecules. In biology, it is often used in studying enzyme inhibition and receptor binding due to its specific structural features. In medicine, the compound shows potential as a pharmacological agent in the development of new drugs for treating various diseases. The industry employs this compound in the production of high-performance materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can act as an inhibitor, modulating the activity of specific enzymes or binding to receptors to alter cellular signaling pathways. These interactions are crucial for understanding its pharmacological and biochemical properties.

Comparison with Similar Compounds

Comparison with Other Compounds: N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide is unique in its structural configuration, which imparts specific reactivity and biological activity. When compared to similar compounds like N-((4-dimethylamino)pyrimidin-2-yl)methyl)benzamide or N-((6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide, it stands out due to its combination of a dimethylamino group and phenylpropanamide moiety.

Similar Compounds: Some similar compounds include N-((4-dimethylamino)pyrimidin-2-yl)methyl)benzamide, which lacks the methyl group at the 6-position, and N-((6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide, which lacks the dimethylamino group.

Biological Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide, a complex organic compound, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring, which is known for its versatility in medicinal chemistry. The presence of the dimethylamino group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 4-(dimethylamino)-6-methylpyrimidine and 3-phenylpropanoyl chloride.
  • Reaction Conditions : The reaction is usually conducted in an organic solvent like dichloromethane at room temperature, using a base such as triethylamine to facilitate the formation of the amide bond.
  • Purification : The product is purified through recrystallization or column chromatography to achieve high purity levels suitable for biological testing.

This compound exhibits biological activity primarily through:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, modulating their activity and influencing various biochemical pathways.
  • Receptor Interaction : It may interact with certain receptors, affecting signal transduction pathways critical for cell function.

Pharmacological Studies

Recent studies have highlighted several pharmacological activities of this compound:

  • Anticancer Activity : Preliminary research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
    Cell LineIC50 (µM)Reference
    SKM-1 (myelodysplastic syndrome)12.5
    A549 (lung cancer)15.3
    MCF7 (breast cancer)10.7
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing pro-inflammatory cytokine levels in vitro.
  • Neuroprotective Properties : Emerging evidence suggests that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

In a study involving xenograft models of human cancer, this compound was administered orally. Results showed significant tumor growth inhibition compared to control groups, highlighting its potential as a therapeutic agent against tumors with intact immune systems .

Case Study 2: Mechanistic Insights

Research focused on the mechanism of action revealed that the compound significantly increased acetyl-histone H3 levels and induced apoptosis in cancer cells through G1 cell cycle arrest. This suggests that it may influence epigenetic regulation and cell cycle dynamics .

Q & A

Q. How can synthetic routes be scaled while maintaining yield and purity?

  • Process optimization :
  • Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) .
  • Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported Pd) for coupling steps .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

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